Cas no 1309832-49-2 (2-Bromo-3-fluoro-5-nitroaniline)
2-Bromo-3-fluoro-5-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-3-fluoro-5-nitroaniline
- 2-Bromo-3-fluoro-5-nitroaniline
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- Inchi: 1S/C6H4BrFN2O2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H,9H2
- InChI Key: QCCQLBCUTSWLGB-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CC=1N)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 187
- XLogP3: 1.9
- Topological Polar Surface Area: 71.8
2-Bromo-3-fluoro-5-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016677-250mg |
2-Bromo-3-fluoro-5-nitroaniline |
1309832-49-2 | 97% | 250mg |
480.00 USD | 2021-06-25 | |
| Alichem | A013016677-500mg |
2-Bromo-3-fluoro-5-nitroaniline |
1309832-49-2 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
| Alichem | A013016677-1g |
2-Bromo-3-fluoro-5-nitroaniline |
1309832-49-2 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
| TRC | B595370-10mg |
2-Bromo-3-fluoro-5-nitroaniline |
1309832-49-2 | 10mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B595370-50mg |
2-Bromo-3-fluoro-5-nitroaniline |
1309832-49-2 | 50mg |
$ 873.00 | 2023-04-18 | ||
| TRC | B595370-100mg |
2-Bromo-3-fluoro-5-nitroaniline |
1309832-49-2 | 100mg |
$ 1800.00 | 2023-09-08 |
2-Bromo-3-fluoro-5-nitroaniline Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Suneel Gangada,Naresh Duvva,Raghu Chitta Phys. Chem. Chem. Phys., 2018,20, 21352-21367
Additional information on 2-Bromo-3-fluoro-5-nitroaniline
Comprehensive Analysis of 2-Bromo-3-fluoro-5-nitroaniline (CAS No. 1309832-49-2): Properties, Applications, and Industry Trends
2-Bromo-3-fluoro-5-nitroaniline (CAS No. 1309832-49-2) is a specialized aromatic compound gaining attention in pharmaceutical and agrochemical research. This halogenated aniline derivative features a unique combination of bromo, fluoro, and nitro functional groups, making it a valuable intermediate for synthesizing complex molecules. Its molecular formula C6H4BrFN2O2 and precise structural configuration contribute to its reactivity profile, which is currently being explored in targeted drug discovery programs.
The compound's electron-withdrawing groups create distinct electronic effects that influence its participation in cross-coupling reactions, a topic frequently searched in organic chemistry forums. Researchers are particularly interested in how the 3-fluoro and 5-nitro substitutions affect the compound's hydrogen bonding capacity and molecular stacking properties—key considerations in crystal engineering and materials science applications. Recent patent literature reveals growing utilization of 2-Bromo-3-fluoro-5-nitroaniline in developing novel heterocyclic compounds with potential biological activities.
From a synthetic chemistry perspective, this compound addresses several modern challenges in green chemistry and atom economy. Its well-defined reactivity allows for fewer synthetic steps in multi-component reactions, reducing waste generation—a crucial factor as the chemical industry moves toward sustainable practices. Analytical techniques like HPLC-MS and 19F NMR are commonly employed to characterize 1309832-49-2, with spectral data being a frequent search query among analytical chemists.
The thermal stability and solubility profile of 2-Bromo-3-fluoro-5-nitroaniline make it suitable for diverse reaction conditions, including microwave-assisted synthesis—a trending methodology in process chemistry optimization. Computational chemistry studies utilizing DFT calculations have predicted its potential as a building block for photoactive materials, aligning with current interests in organic electronics and optoelectronic devices.
Quality control protocols for CAS No. 1309832-49-2 typically focus on purity determination through GC analysis and moisture content measurement, reflecting industry demands for high-precision intermediates. The compound's shelf life and storage conditions (typically 2-8°C under inert atmosphere) are frequently discussed topics in chemical handling forums, emphasizing proper chemical storage practices.
Emerging applications in medicinal chemistry leverage the compound's ability to serve as a precursor for kinase inhibitors and other targeted therapeutics. This connects to popular searches about "nitroaniline derivatives in drug discovery" and "halogenated aromatic amines in pharmaceuticals." The 2-position bromo substitution particularly enables versatile functionalization through metal-catalyzed coupling reactions, a technique dominating recent synthetic methodology publications.
Regulatory aspects of 2-Bromo-3-fluoro-5-nitroaniline production adhere to standard chemical safety protocols without special restrictions. Material Safety Data Sheets (MSDS) provide comprehensive handling guidelines, addressing common queries about laboratory safety and chemical compatibility. The compound's environmental fate has been studied through biodegradation simulations, showing moderate persistence under aerobic conditions—an important consideration for industrial scale-up.
Market analysis indicates steady growth in demand for multifunctional aniline derivatives, with 1309832-49-2 positioned as a niche but important intermediate. Custom synthesis services frequently list this compound in their catalogs, responding to the pharmaceutical industry's need for structurally diverse building blocks. Price trends reflect the specialized nature of its production, with purity grades >98% commanding premium market value.
Future research directions may explore the compound's utility in catalysis and material science applications, particularly in designing novel ligands for transition metal complexes. The unique electronic properties imparted by its fluoro-nitro combination offer intriguing possibilities for developing advanced functional materials, a hot topic in materials chemistry research circles.
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